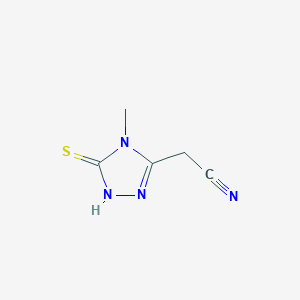

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCRMZYIXZYCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352490 | |

| Record name | 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59682-60-9 | |

| Record name | 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile physical and chemical properties

An In-Depth Technical Guide to 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile: Synthesis, Properties, and Potential Applications

A Foreword from the Senior Application Scientist:

To our fellow researchers, scientists, and drug development professionals,

The following technical guide addresses the physical and chemical properties of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. It is important to note at the outset that specific, experimentally verified data for this particular compound (CAS 59682-60-9) is not extensively available in peer-reviewed literature or common chemical databases. This suggests that it may be a novel compound or a specialized intermediate with limited public documentation.

Therefore, this guide has been constructed to provide a comprehensive and scientifically rigorous overview based on the well-established chemistry of the 4-methyl-5-mercapto-1,2,4-triazole scaffold. The synthesis protocols, physical and chemical properties, and potential applications described herein are based on established principles and data from closely related analogues. This document is intended to serve as an expert-level resource to guide your research and experimental design with this promising, yet under-documented, molecule.

Introduction to the 1,2,4-Triazole-3-thione Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The incorporation of a mercapto (or thione) group at the 3- or 5-position significantly enhances the pharmacological potential of the triazole scaffold, providing a reactive handle for further chemical modification and a key pharmacophoric feature for interacting with biological targets.[3]

The subject of this guide, 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, combines the privileged 1,2,4-triazole-3-thione core with a C-3 acetonitrile substituent, a functional group also present in various bioactive molecules.

Physicochemical Properties

While specific experimental data for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is not publicly available, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₅H₆N₄S | Confirmed by multiple chemical suppliers.[][7] |

| Molecular Weight | 154.19 g/mol | Calculated from the molecular formula.[7] |

| Appearance | White to off-white crystalline solid | Mercapto-1,2,4-triazole derivatives are typically crystalline solids at room temperature.[8] |

| Melting Point | Expected in the range of 180-220 °C | Related 4-methyl-4H-1,2,4-triazole-3-thiol has a melting point of 182-185°C. The acetonitrile group may influence this. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols. | The triazole and mercapto groups can participate in hydrogen bonding, affording some water solubility. Solubility in organic solvents is typical for this class of compounds.[8] |

| pKa | Estimated to be around 7-8 for the thiol group | The thiol-thione tautomerism influences the acidity. The thiol proton is acidic and can be deprotonated under basic conditions. |

Tautomerism: The Thiol-Thione Equilibrium

A critical chemical feature of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is its existence as a mixture of thiol and thione tautomers. This equilibrium is influenced by the solvent, pH, and temperature. The thione form is generally more stable in the solid state and in polar solvents.

Caption: Thiol-Thione Tautomerism.

Note: The DOT script above is a template. Actual images of the tautomers would need to be generated and linked.

Synthesis and Reactivity

A plausible and efficient synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile can be designed based on established methods for 1,2,4-triazole-3-thione synthesis.[3] The general strategy involves the cyclization of a 1-cyanoacetyl-4-methylthiosemicarbazide intermediate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 1-Cyanoacetyl-4-methylthiosemicarbazide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetic acid hydrazide (1 equivalent) in ethanol (10 volumes).

-

Addition of Reagent: To the stirred solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part B: Synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

-

Reaction Setup: Suspend the 1-cyanoacetyl-4-methylthiosemicarbazide (1 equivalent) from Part A in an aqueous solution of sodium hydroxide or potassium hydroxide (2 M, 1.2 equivalents).

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

-

Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with a dilute strong acid (e.g., 2N HCl) to a pH of approximately 5-6.

-

Isolation and Purification: The target compound will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features:

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | - A singlet at approximately 3.4-3.7 ppm corresponding to the N-CH₃ protons (3H).- A singlet at approximately 3.9-4.2 ppm for the -CH₂-CN protons (2H).- A broad singlet at lower field (around 13-14 ppm) for the SH proton of the thiol tautomer, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal around 30-35 ppm for the N-CH₃ carbon.- A signal around 15-20 ppm for the -CH₂-CN carbon.- A signal around 115-120 ppm for the nitrile (-CN) carbon.- Two signals in the aromatic region (145-170 ppm) for the C3 and C5 carbons of the triazole ring. The C=S carbon of the thione tautomer would appear at the lower end of this range (around 160-170 ppm).[9] |

| IR (Infrared) | - A sharp peak around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch.- A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch of the thione tautomer and the S-H stretch of the thiol tautomer.- A strong absorption around 1500-1600 cm⁻¹ due to C=N stretching of the triazole ring.- A peak around 1200-1300 cm⁻¹ attributed to the C=S stretch of the thione tautomer. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or [M+H]⁺ at m/z 154 or 155, respectively. |

Potential Applications in Drug Development

The unique combination of the 1,2,4-triazole-3-thione scaffold and the acetonitrile group suggests several potential applications in drug discovery and development.

Enzyme Inhibition

Many 1,2,4-triazole-3-thione derivatives are known to be potent enzyme inhibitors.[4] The mercapto group can coordinate with metal ions in the active site of metalloenzymes or act as a hydrogen bond donor/acceptor. The acetonitrile group can also participate in interactions with the enzyme's active site.

Caption: Potential mechanism of enzyme inhibition.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is present in several clinically used antifungal agents (e.g., fluconazole). The mercapto group is also known to contribute to antimicrobial activity. Therefore, 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is a promising candidate for screening as an antimicrobial or antifungal agent.

Anti-inflammatory and Anticancer Applications

Derivatives of 1,2,4-triazole-3-thione have demonstrated significant anti-inflammatory and anticancer activities in various studies.[3] These activities are often linked to the inhibition of specific enzymes or signaling pathways involved in inflammation and cell proliferation.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is provided below.

Caption: General workflow for biological screening.

Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Preparation of Solutions:

-

Prepare a stock solution of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile in DMSO.

-

Prepare a buffered solution of the target enzyme and its substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme and compound for a specified time at an optimal temperature.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition:

-

Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the compound concentration.

-

Conclusion

While specific experimental data for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is currently limited, its chemical structure suggests it is a molecule of significant interest for drug discovery and development. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological applications based on the well-established chemistry of the 1,2,4-triazole-3-thione scaffold. We encourage the scientific community to further investigate this compound and publish their findings to expand our collective knowledge.

References

-

BOC Sciences. 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

-

PubChem. Veratramine.

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

BenchChem. Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry.

-

LookChem. CAS No.59682-60-9, 2-(5-MERCAPTO-4-METHYL-4H... - LookChem.

-

BIOFOUNT. 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

-

MDPI. Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives.

-

Journal of Chemical and Pharmaceutical Research. Overview of Mercapto-1,2,4-Triazoles.

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the...

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)...

-

Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.

-

Amerigo Scientific. (5-mercapto-4-methyl-4H-[][10][11]triazol-3-yl)-phenyl-methanol.

-

MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}...

-

National Institutes of Health. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies.

-

National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

-

ResearchGate. (PDF) Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions.

-

Indian Journal of Chemistry. methyl-1 ,2,3-triazol-4-yl)-5-mercapto-s.

-

University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

-

ChemicalBook. Acetonitrile (75-05-8) 13C NMR spectrum.

-

NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts.

-

SDU. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies.

-

PubMed. N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies.

-

Thieme. 4. 13C NMR Spectroscopy.

-

Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o.

-

SpectraBase. 5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Optional[1H NMR] - Spectrum.

-

National Institutes of Health. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)...

-

PubChem. 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile.

-

Varsal. Specialty Intermediates.

-

National Institutes of Health. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]...

-

National Institutes of Health. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 59682-60-9|2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile|2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile|-范德生物科技公司 [bio-fount.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS No.59682-60-9,2-(5-MERCAPTO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ACETONITRILE Suppliers [lookchem.com]

- 11. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. Intended for researchers, chemists, and drug development professionals, this document details the integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each analytical step is rationalized, explaining the causality behind experimental choices and data interpretation. The protocols described herein form a self-validating workflow, ensuring high confidence in the final structural assignment. This guide serves as both a practical reference for characterizing novel 1,2,4-triazole derivatives and a case study in synergistic analytical strategy.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the triazole ring dictates its physicochemical properties and pharmacological profile. Consequently, unambiguous structural confirmation of newly synthesized 1,2,4-triazole derivatives is a critical step in any research and development pipeline.

This guide focuses on the methodical structural elucidation of a specific derivative, 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. The presence of multiple reactive functional groups—a mercaptan (thiol), a nitrile, and a substituted triazole ring—necessitates a rigorous, multi-faceted analytical approach to rule out potential isomeric structures and confirm connectivity. We will proceed through a logical workflow, beginning with the confirmation of molecular mass and elemental composition, followed by the identification of functional groups, and culminating in a detailed mapping of the molecule's proton and carbon framework.

Proposed Structure and Analytical Strategy

The target molecule for elucidation is presented below. Our analytical strategy is designed to systematically confirm every feature of this proposed structure, from its overall formula to the precise location of each substituent.

Caption: Proposed structure of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

Caption: The integrated analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

3.1 Rationale and Experimental Approach The first and most fundamental question in structural elucidation is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement (often to within 5 ppm). This precision allows for the determination of a unique elemental formula.

The expected molecular formula for C₅H₆N₄S is 154.0313 . An ESI-HRMS experiment in positive ion mode is expected to detect the protonated molecule [M+H]⁺ at m/z155.0391 .

3.2 Anticipated Data and Interpretation The observation of an ion with a mass-to-charge ratio extremely close to the calculated value for [C₅H₆N₄S+H]⁺ provides the first robust piece of evidence for the proposed structure. The isotopic pattern, particularly the contribution from ³⁴S, should also be consistent with the presence of one sulfur atom.

Mass spectrometric fragmentation of 1,2,4-triazoles can be complex and is influenced by the nature and position of substituents.[4] Common fragmentation pathways for substituted 1,2,4-triazoles under ESI-MS/MS conditions may involve cleavage of the side chains or fragmentation of the triazole ring itself, often initiated by the loss of stable neutral molecules like N₂ or HCN.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.1 Rationale and Experimental Approach FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, we can confirm the presence of the nitrile (C≡N), mercaptan (S-H), and various bonds within the heterocyclic ring system (C=N, C-N).

4.2 Anticipated Data and Interpretation A summary of the expected characteristic absorption bands for the target molecule is provided below. The presence of these specific bands provides strong, corroborating evidence for the proposed functional groups.[6][7]

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |

| Nitrile | C≡N | 2240 - 2260 | Strong, sharp absorption characteristic of a nitrile group. |

| Mercaptan | S-H | 2550 - 2600 | Weak to medium, sharp absorption. Its presence is a key indicator. |

| Alkane C-H | C-H | 2850 - 3000 | Stretching vibrations from the methyl and methylene groups. |

| Triazole Ring | C=N | 1600 - 1650 | Stretching vibration, typical for C=N bonds within a heteroaromatic ring. |

| Triazole Ring | N-H/S-H Tautomer | ~3100-3400 (broad) | The molecule exists in thione-thiol tautomeric forms. A broad N-H stretch may be observed if the thione form is present in the solid state.[1] |

The detection of a sharp peak around 2250 cm⁻¹ is a strong confirmation of the acetonitrile moiety, while a weaker band near 2550 cm⁻¹ confirms the mercapto group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[8]

5.1 ¹H NMR Spectroscopy Rationale: ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For our target molecule, we expect three distinct signals.

-

N-CH₃ Protons: The three protons of the methyl group attached to the N4 nitrogen are chemically equivalent. They have no adjacent protons, so their signal will be a singlet. Due to the electron-withdrawing nature of the triazole ring, this signal is expected to appear downfield compared to a typical alkane methyl group.

-

CH₂ Protons: The two protons of the methylene bridge are also equivalent and have no proton neighbors, resulting in a singlet. Their position adjacent to both the triazole ring and the nitrile group will shift their signal significantly downfield.

-

S-H Proton: The thiol proton is exchangeable and often appears as a broad singlet. Its chemical shift can be highly variable depending on concentration, solvent, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the S-H signal to disappear due to proton-deuterium exchange.

Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 13.5 - 14.0 | Broad Singlet | 1H | SH | Thiol proton, often broad and far downfield. Disappears on D₂O exchange.[9] |

| ~ 4.10 | Singlet | 2H | CH ₂CN | Methylene protons are deshielded by the adjacent triazole ring and nitrile group. |

| ~ 3.55 | Singlet | 3H | N-CH ₃ | Methyl protons are deshielded by the attached nitrogen atom of the triazole ring. |

5.2 ¹³C NMR Spectroscopy Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For the proposed structure, five distinct carbon signals are expected.

Anticipated ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 165.0 | C 5 (C-SH) | The carbon atom of the triazole ring attached to the electronegative sulfur atom is expected to be significantly downfield.[10] |

| ~ 150.0 | C 3 (C-CH₂CN) | The other triazole ring carbon, deshielded by multiple nitrogen atoms.[10] |

| ~ 117.0 | C N | The carbon of the nitrile group typically appears in this region. |

| ~ 31.0 | N-C H₃ | The methyl carbon attached to nitrogen. |

| ~ 15.0 | C H₂CN | The methylene carbon, appearing furthest upfield. |

Data Synthesis and Final Confirmation

The definitive structural elucidation of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is achieved by integrating the evidence from all analytical techniques.

-

HRMS confirms the elemental formula is C₅H₆N₄S.

-

FT-IR confirms the presence of the key functional groups: nitrile (C≡N) and mercaptan (S-H).

-

¹H NMR confirms the presence and connectivity of the three distinct proton groups: a methyl group (3H singlet), a methylene group (2H singlet), and a thiol proton (1H broad singlet). The chemical shifts are consistent with their attachment to the electron-poor triazole system.

-

¹³C NMR confirms the presence of all five unique carbon atoms, with chemical shifts corresponding to two triazole ring carbons, one nitrile carbon, one methyl carbon, and one methylene carbon.

Collectively, this body of data provides an unambiguous and self-validating confirmation of the proposed structure. The absence of unexpected signals and the consistency across all techniques provide high confidence in the assignment.

Experimental Protocols

7.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Acquisition: Profile mode for high mass accuracy.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate).

-

7.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average 16 or 32 scans to improve signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

7.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Conclusion

The structural elucidation of novel chemical entities requires a systematic and orthogonal analytical approach. As demonstrated for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, the combined application of HRMS, FT-IR, and multinuclear NMR spectroscopy provides a complete and unambiguous picture of the molecular structure. Each technique offers unique and complementary information, and their collective interpretation forms a robust, self-validating system that is essential for scientific integrity in chemical research and drug development.

References

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Available at: [Link]

-

Farahat, A. A. & Mabied, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. Available at: [Link]

-

Demchenko, A. M., et al. (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. Available at: [Link]

-

Reddy, C. S., et al. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Available at: [Link]

-

Dhore, J. W. & Thorat, G. D. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Sci. Revs. Chem. Commun., 2(3), 192-196. Available at: [Link]

-

Arjunan, V., et al. (2005). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Gökçe, M., et al. (2007). Mass Spectra of Some 1,2,4-Triazoles. Journal of Chemical Research. Available at: [Link]

-

Parshyn, S., et al. (2022). Synthesis and structure of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid. Pharmaceutical Journal of Ukraine. Available at: [Link]

-

ResearchGate. (2015). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. ResearchGate. Available at: [Link]

-

Klapötke, T. M., et al. (2011). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Supplementary Information for Synthesis of 1,2,4-triazole derivatives. The Royal Society of Chemistry. Available at: [Link]

-

Khan, I., et al. (2021). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors. PLoS ONE. Available at: [Link]

-

Wang, B-L., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

-

Colburn, D., et al. (2012). Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tsijournals.com [tsijournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile: A Technical Guide

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, renowned for its broad spectrum of biological activities. These heterocyclic systems are integral to numerous antimicrobial, antifungal, and anti-inflammatory agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key derivative, 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in established spectroscopic principles. While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents a robust, predicted dataset based on comprehensive analysis of closely related, structurally analogous compounds reported in the scientific literature.

Molecular Structure and Tautomerism

The structure of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile features a 1,2,4-triazole ring substituted at the 3-position with an acetonitrile group, at the 4-position with a methyl group, and at the 5-position with a mercapto group. A critical aspect of 5-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence from related compounds strongly suggests that the thione tautomer is predominant in both solution and the solid state. This guide will focus on the characterization of this more stable thione form.

Caption: Molecular structure of the thione tautomer of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 169.0546 |

| [M+Na]⁺ | 191.0365 |

| Molecular Formula | C₅H₇N₅S |

| Monoisotopic Mass | 169.0473 |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive ion mode is typically employed for nitrogen-containing heterocyclic compounds.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and use it to calculate the elemental composition.

Interpretation of Fragmentation Patterns

The fragmentation of 1,2,4-triazole derivatives in the mass spectrometer provides valuable structural information.[1][2] Under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS, characteristic losses are expected. The fragmentation of the 1,2,4-triazole ring often involves the loss of neutral molecules like HCN, N₂, and CH₃CN. The presence of the sulfur atom can be confirmed by the isotopic pattern of the molecular ion, with a notable [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.[3]

Caption: A typical workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is expected to show characteristic absorption bands for the N-H, C-H, C≡N, C=S, and C=N bonds.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | N-H stretch (thione) |

| ~2950-2850 | Medium | C-H stretch (methyl, methylene) |

| ~2260-2240 | Sharp, Medium | C≡N stretch (nitrile) |

| ~1620-1580 | Medium | C=N stretch (triazole ring) |

| ~1300-1100 | Strong | C=S stretch (thione) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample measurement to subtract the contribution of atmospheric CO₂ and water vapor.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpretation of the IR Spectrum

-

N-H Stretch: The presence of a broad absorption band in the region of 3100-3000 cm⁻¹ is a strong indicator of the N-H stretching vibration of the thione tautomer.

-

C-H Stretch: The bands in the 2950-2850 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[4]

-

Nitrile (C≡N) Stretch: A sharp and intense absorption band around 2250 cm⁻¹ is a definitive characteristic of the nitrile functional group.[5][6][7][8] The exact position can be influenced by electronic effects from the adjacent triazole ring.

-

C=N Stretch: The stretching vibration of the C=N bonds within the triazole ring is expected to appear in the 1620-1580 cm⁻¹ region.[5]

-

Thione (C=S) Stretch: A strong absorption band in the 1300-1100 cm⁻¹ range is characteristic of the C=S double bond, providing further evidence for the predominance of the thione tautomer.[9] The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | N-H |

| ~4.1 - 4.3 | Singlet | 2H | -CH₂-CN |

| ~3.5 - 3.7 | Singlet | 3H | N-CH₃ |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=S |

| ~145 - 150 | C₃-triazole |

| ~115 - 120 | C≡N |

| ~30 - 35 | N-CH₃ |

| ~15 - 20 | -CH₂-CN |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign the signals based on their chemical shifts, multiplicities, and integration values, supported by 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

Interpretation of NMR Spectra

-

¹H NMR:

-

N-H Proton: The downfield chemical shift (δ 13.5-14.5 ppm) of the broad singlet is highly characteristic of the N-H proton in the thione tautomer of a 1,2,4-triazole ring.

-

Methylene Protons (-CH₂-CN): The singlet at approximately δ 4.1-4.3 ppm is assigned to the methylene protons. The deshielding effect of the adjacent nitrile group and the triazole ring results in this downfield shift.[12]

-

Methyl Protons (N-CH₃): The singlet at around δ 3.5-3.7 ppm corresponds to the methyl group attached to the nitrogen atom of the triazole ring.

-

-

¹³C NMR:

-

Thione Carbon (C=S): The carbon of the C=S double bond is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-170 ppm.

-

Triazole Ring Carbons: The carbon atom of the triazole ring attached to the acetonitrile group (C₃) is expected to appear around δ 145-150 ppm.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the δ 115-120 ppm region.[13][14]

-

Methyl and Methylene Carbons: The N-methyl carbon is predicted to be around δ 30-35 ppm, while the methylene carbon of the acetonitrile group is expected at a more upfield position of δ 15-20 ppm.

-

Caption: Logical flow for elucidating molecular structure from NMR data.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. The detailed analysis of the expected Mass, IR, and NMR spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development. The interpretation of these spectral features, supported by data from analogous compounds, allows for the confident identification and characterization of this important heterocyclic compound. The provided methodologies are designed to be self-validating, ensuring a high degree of scientific integrity in the structural elucidation process.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ScienceDirect. (2025, August 6). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

University of Jaffna. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Compound Interest. (2015). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Retrieved from [Link]

-

EURL Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GCMS Section 6.5 [people.whitman.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Potential Biological Activities of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 1,2,4-triazole ring system is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block for designing bioactive molecules.[3] Specifically, the 1,2,4-triazole-3-thione (or its tautomeric mercapto form) has emerged as a particularly fruitful scaffold, with derivatives exhibiting a wide pharmacological spectrum, including anticancer, antimicrobial, and anticonvulsant activities.[1][2][4]

This guide focuses on the compound 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile . While specific research on this particular derivative is nascent, its structure, featuring the potent 4-methyl-4H-1,2,4-triazole-3-thione core coupled with a reactive acetonitrile moiety, suggests a high potential for significant biological activity. This document will, therefore, serve as a technical exploration of its likely therapeutic applications by synthesizing data from closely related analogs. We will delve into the probable mechanisms of action, provide detailed experimental protocols for validation, and present a scientific rationale for its investigation as a novel therapeutic candidate.

Chapter 1: Potential Antifungal Activity

The most prominent and well-established activity of the triazole class is its antifungal efficacy.[5][6] Drugs like fluconazole and itraconazole, which are cornerstones of antifungal therapy, are built around a triazole core.[2][7][8] It is highly probable that 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile shares this therapeutic potential.

1.1. Postulated Mechanism of Action: Ergosterol Synthesis Inhibition

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[5] Their primary target is a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[9][10] Inhibition of this enzyme leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[9] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[10]

Caption: Postulated antifungal mechanism via inhibition of lanosterol 14α-demethylase.

1.2. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

To empirically determine the antifungal efficacy, a broth microdilution assay is the gold standard for establishing the Minimum Inhibitory Concentration (MIC). This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a fungal pathogen.

Materials:

-

Test Compound: 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

-

Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (MHB) or RPMI-1640 medium.[11]

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

-

Sterile saline, DMSO (for dissolving compound)

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[11] Dilute this suspension in the appropriate broth to achieve a final concentration of ~1-5 x 10^5 CFU/mL in the assay plate.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in broth across the wells of a 96-well plate, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound.

-

Controls:

-

Growth Control: Wells with inoculum and broth only (no compound).

-

Sterility Control: Wells with broth only (no inoculum).

-

Solvent Control: Wells with inoculum and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 24-48 hours (depending on the fungal species).[12]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][13]

1.3. Anticipated Data Presentation

The results should be summarized in a clear, tabular format.

| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | [Experimental Value] | [Control Value] |

| Aspergillus fumigatus ATCC 204305 | [Experimental Value] | [Control Value] |

| Cryptococcus neoformans ATCC 90112 | [Experimental Value] | [Control Value] |

Chapter 2: Potential Anticancer Activity

The 1,2,4-triazole-3-thione scaffold is a well-recognized pharmacophore in the design of anticancer agents.[1][3] Numerous derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, including breast, liver, and melanoma.[1][3][14] The presence of this core in 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile strongly suggests potential as an antiproliferative agent.

2.1. Postulated Mechanisms of Action

The anticancer effects of triazole derivatives are often multi-targeted.[1]

-

Cell Cycle Arrest: Compounds can interfere with the cell cycle, causing arrest at specific checkpoints (e.g., S-phase), which prevents DNA replication and cell division.[1]

-

Induction of Apoptosis: Many anticancer agents trigger programmed cell death, or apoptosis. Triazoles may activate intrinsic (mitochondrial) or extrinsic pathways, leading to the activation of caspases and subsequent cell dismantling.

-

Enzyme Inhibition: Specific enzymes crucial for cancer cell survival, such as tubulin-β polymerization or aromatase, can be targeted and inhibited by triazole derivatives.[1]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

2.3. Anticipated Data Presentation

| Cell Line | Treatment Duration | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast) | 48h | [Experimental Value] | [Control Value] |

| HepG2 (Liver) | 48h | [Experimental Value] | [Control Value] |

| A549 (Lung) | 48h | [Experimental Value] | [Control Value] |

Chapter 3: Potential Antibacterial & Anticonvulsant Activities

Beyond antifungal and anticancer applications, the 1,2,4-triazole-3-thione scaffold has demonstrated potential in other therapeutic areas.

3.1. Antibacterial Activity

Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria. [15][16][17][18] Experimental Validation: The antibacterial potential can be readily assessed using standard microbiology techniques.

-

Disk Diffusion Assay: A qualitative screening method where paper disks impregnated with the test compound are placed on an agar plate swabbed with a bacterial lawn. The diameter of the resulting clear zone of inhibition is measured to gauge susceptibility. [12][19]* Broth Microdilution: The same protocol as described for antifungal testing can be applied to bacteria to determine the MIC, which provides quantitative data on the compound's potency. [13][20]

3.2. Anticonvulsant Activity

Derivatives of 1,2,4-triazole have been extensively investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy. [21][22][23][24]The mechanism is thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system. [21] Experimental Validation: Evaluation of anticonvulsant activity typically requires in vivo animal models.

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is useful for identifying agents that prevent seizure spread. [21][25]* Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents that raise the seizure threshold. [21] These advanced in vivo studies are a logical next step following initial in vitro characterization and toxicity profiling.

Conclusion and Future Directions

The molecule 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is built upon a privileged 1,2,4-triazole-3-thione scaffold, which has a proven track record in medicinal chemistry. Based on extensive data from structurally related compounds, this molecule holds significant, unexplored potential as an antifungal, anticancer, antibacterial, and possibly anticonvulsant agent.

The immediate path forward for researchers and drug development professionals is clear:

-

Chemical Synthesis: The first step is the efficient synthesis and full characterization of the target compound.

-

In Vitro Screening: The synthesized compound should be subjected to the battery of in vitro assays detailed in this guide, starting with antifungal and anticancer screens, to establish its primary biological activity profile.

-

Mechanism of Action Studies: For the most promising activities, further assays should be conducted to elucidate the specific molecular targets and pathways involved.

-

Lead Optimization: Should the initial compound show promising activity but require improved potency or pharmacokinetic properties, the acetonitrile and N-methyl groups provide clear handles for synthetic modification and the development of a structure-activity relationship (SAR) profile.

This guide provides the foundational framework and experimental blueprints necessary to unlock the therapeutic potential of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, a promising candidate for the development of next-generation therapeutic agents.

References

- Triazole antifungals | Research Starters - EBSCO. (URL: )

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (URL: )

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: )

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: )

- MTT Assay Protocol | Springer N

- Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC - PubMed Central. (URL: )

- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre

- Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: )

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- A comprehensive review on in-vitro methods for anti- microbial activity. (URL: )

- MTT assay protocol | Abcam. (URL: )

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: )

- Application Notes and Protocols: In Vitro Antibacterial Assay for "Antibacterial agent 77" - Benchchem. (URL: )

- IBT Bioservices Guide to In Vitro Antibacterial Testing. (URL: )

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: )

-

Structure of 1,2,4-triazole derivatives with anticancer activity - ResearchGate. (URL: [Link])

-

Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (URL: [Link])

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: [Link])

-

Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. (URL: [Link])

-

Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (URL: [Link])

-

An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives - TÜBİTAK Academic Journals. (URL: [Link])

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. (URL: [Link])

-

Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity - Der Pharma Chemica. (URL: [Link])

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[5][9][26]riazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC - NIH. (URL: [Link])

-

132-144 Review Article Overview of Mercapto-1,2,4-Triazoles - JOCPR. (URL: [Link])

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH. (URL: [Link])

-

The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). - ResearchGate. (URL: [Link])

-

Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI. (URL: [Link])

-

(5-mercapto-4-methyl-4H-t[5][9][26]riazol-3-yl)-phenyl-methanol - Amerigo Scientific. (URL: [Link])

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (URL: [Link])

-

Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity - PMC - NIH. (URL: [Link])

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. (URL: [Link])

Sources

- 1. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Istanbul University Press [iupress.istanbul.edu.tr]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ibtbioservices.com [ibtbioservices.com]

- 20. actascientific.com [actascientific.com]

- 21. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 23. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 24. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile mechanism of action studies

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Authored by: A Senior Application Scientist

Foreword: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Compounds incorporating this moiety, particularly those with mercapto substitutions, have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] This guide focuses on a specific, yet under-investigated molecule: 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. While direct studies on this compound are scarce, its structural features suggest a high potential for bioactivity. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to elucidating its mechanisms of action. We will proceed from foundational characterization to targeted mechanistic studies, drawing upon the established knowledge of analogous triazole derivatives.

Part 1: Foundational Analysis and Characterization

Before delving into complex mechanistic pathways, a thorough foundational analysis of the target compound is paramount. This initial phase ensures sample purity, and structural integrity, and provides a baseline for all subsequent biological evaluations.

Physicochemical Characterization

The initial step involves the comprehensive characterization of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

Experimental Protocol: Compound Characterization

-

Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector and mass spectrometry (LC-MS) should be employed to determine the purity of the compound. A purity level of >95% is considered acceptable for biological screening.

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential to confirm the chemical structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, further confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the mercapto (S-H), nitrile (C≡N), and the triazole ring vibrations.

-

-

Solubility Assessment: The solubility of the compound in various aqueous and organic solvents (e.g., water, DMSO, ethanol) must be determined to prepare appropriate stock solutions for biological assays.

In Silico Profiling and Target Prediction

Computational tools can provide valuable initial insights into the potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound.

Workflow: Computational Target Prediction

-

Target Identification: Utilize molecular docking simulations against a panel of known cancer and microbial targets for which 1,2,4-triazole derivatives have shown activity. This includes kinases, DNA gyrase, and various enzymes.[5][6][7]

-

ADMET Prediction: Employ software like SwissADME or similar platforms to predict pharmacokinetic and pharmacodynamic properties. This helps in early-stage assessment of drug-likeness and potential liabilities.

Part 2: Investigating Anticancer Mechanisms of Action

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticancer agents.[1][8] Derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[5][9]

Hypothesis 1: The Compound Exhibits Cytotoxicity via Enzyme Inhibition

A primary anticancer strategy for triazoles is the inhibition of enzymes crucial for cancer cell proliferation and survival.[5]

Experimental Workflow: Assessing Cytotoxicity and Enzyme Inhibition

Caption: Workflow for investigating cytotoxicity and enzyme inhibition.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Hypothesis 2: The Compound Induces Apoptosis and Cell Cycle Arrest

Many triazole-containing agents exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle.[9]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[3] The versatility of the triazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a mercapto (thiol) group, in particular, has been shown to enhance the biological efficacy of many triazole derivatives.[1][4] This guide focuses on a specific, yet representative, member of this class: 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, providing a comprehensive overview of its synthesis, characterization, and potential as a lead compound in drug discovery. While specific literature on this exact molecule is limited, this guide will draw upon the extensive knowledge base of closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiols to provide a predictive and practical resource.

Synthesis and Characterization: A Generalized Approach

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, including the target compound 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, generally proceeds through a well-established synthetic route involving the cyclization of a thiosemicarbazide precursor.[5][6][7]

General Synthesis Workflow

Caption: Generalized synthetic workflow for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

Experimental Protocol: Synthesis of a Representative 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on common methods for synthesizing analogous compounds.[5][6][7]

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

To a solution of the starting acid hydrazide (1 equivalent) in a suitable solvent such as ethanol, add methyl isothiocyanate (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the N-acyl-N'-methylthiosemicarbazide intermediate.

Step 2: Cyclization to the 1,2,4-Triazole-3-thiol

-

Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base, such as 8% sodium hydroxide.

-

Reflux the mixture for 3-5 hours until the evolution of hydrogen sulfide gas ceases (if applicable) and a clear solution is obtained.

-

Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

-

The precipitated solid is the desired 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

-

Collect the product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to afford the purified compound.

Characterization

The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N-H, C=N, C=S, and C≡N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbons, confirming the arrangement of the substituents on the triazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and verify the empirical formula.

Potential Biological Activities and Therapeutic Applications

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is most renowned for its potent antifungal properties.[8] Triazole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.

The presence of a mercapto group at the 5-position of the triazole ring has been associated with enhanced antimicrobial and antifungal activity.[4] Therefore, it is highly probable that 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile exhibits significant activity against a range of fungal and bacterial pathogens.

Other Potential Therapeutic Areas

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide array of other pharmacological activities, suggesting that the title compound could be a valuable lead for various therapeutic targets:

-

Anticancer Activity: Many triazole derivatives have been investigated for their potential as anticancer agents.

-

Anti-inflammatory Activity: The triazole nucleus is present in several compounds with anti-inflammatory properties.[1]

-